3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
The core structure features a bicyclic pyridopyrimidinone system, with a piperidin-4-yl group at position 3 substituted by a 3-(trifluoromethoxy)benzoyl moiety. While specific biological data for this compound are unavailable in the provided evidence, structurally related derivatives exhibit antitumor, antimicrobial, and antiplatelet activities .
Properties
IUPAC Name |
3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)30-15-4-1-3-13(11-15)18(28)26-9-6-14(7-10-26)27-12-25-17-16(19(27)29)5-2-8-24-17/h1-5,8,11-12,14H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYNANPNZMCXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 389.37 g/mol. The compound features a trifluoromethoxy group, a piperidine moiety, and a pyrido[2,3-d]pyrimidinone core, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperidine ring : Utilizing available precursors through cyclization reactions.
- Introduction of the trifluoromethoxy group : This can be achieved via nucleophilic substitution reactions.
- Final assembly : Coupling the piperidine derivative with the pyrido[2,3-d]pyrimidinone framework.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity during synthesis.
Biological Activity
The biological activity of this compound has been investigated across various studies:
Antiviral Activity
Recent studies have shown that derivatives of pyrido[2,3-d]pyrimidines demonstrate significant antiviral properties. For instance, compounds structurally related to this compound have exhibited efficacy against herpes simplex virus (HSV) and respiratory syncytial virus (RSV) with IC50 values ranging from 5 to 28 μM for RSV inhibition .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in inflammatory processes. For example, it has been noted that similar compounds inhibit deubiquitinase enzymes like USP28, which are implicated in cancer progression . The IC50 value for these inhibitors was reported at approximately 1.10 μM, indicating strong potency.
Binding Interactions
The binding interactions of this compound with biological targets are mediated through hydrogen bonding and dipole interactions due to its polar functional groups. These interactions are critical for understanding its mechanism of action and therapeutic potential .
Case Studies
- Case Study on Antiviral Efficacy : A study evaluated the antiviral effects of related pyrimidine derivatives against HSV-1. The results indicated that certain modifications in the structure enhanced antiviral activity by reducing plaque formation significantly .
- Case Study on Cancer Cell Lines : Another study focused on the impact of pyrido[2,3-d]pyrimidine derivatives on gastric cancer cell lines. The compounds were shown to inhibit cell proliferation and induce cell cycle arrest at the S phase .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals varying degrees of biological activity based on specific substitutions:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Triazolone core | Antiviral activity |
| Compound B | Pyridine derivative | Enzyme inhibition |
| Compound C | Different substituents | Cytotoxic effects |
Comparison with Similar Compounds
Structural Analogues in the Pyridopyrimidinone Family
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Physicochemical Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
